N-(3,4-dimethoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
Description
This compound belongs to the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one class of heterocyclic molecules, characterized by a fused bicyclic core with an acetamide side chain. Its structure includes:
- A naphthalen-1-yl group at the 2-position of the pyrazolo-triazinone core.
- A 3,4-dimethoxyphenyl substituent on the acetamide nitrogen.
- A ketone group at the 4-position of the triazine ring.
Properties
Molecular Formula |
C25H21N5O4 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
InChI |
InChI=1S/C25H21N5O4/c1-33-22-11-10-17(12-23(22)34-2)27-24(31)14-29-25(32)21-13-20(28-30(21)15-26-29)19-9-5-7-16-6-3-4-8-18(16)19/h3-13,15H,14H2,1-2H3,(H,27,31) |
InChI Key |
UIPSVKYVSHXCMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and physicochemical properties.
Core Modifications: Pyrazolo-Triazinone Substituents
Key Observations :
- The naphthalen-1-yl group in the target compound increases steric bulk and aromatic surface area, which may enhance hydrophobic interactions in biological targets .
Acetamide Side-Chain Modifications
Key Observations :
- The 3,4-dimethoxyphenyl group in the target compound provides two adjacent methoxy groups, creating a planar electronic environment distinct from the 2,3-dimethoxy isomer ().
- Chlorobenzyl () and nitrophenyl () substituents introduce electronegative atoms, affecting solubility and metabolic stability .
Structural-Activity Relationships (SAR) Insights
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